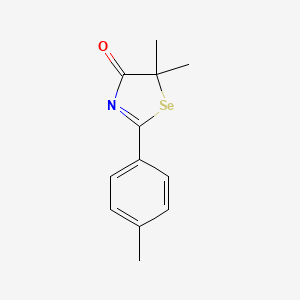
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- is an organoselenium compound with a unique structure that includes a selenazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- typically involves the reaction of 4-methylphenylselenium chloride with 5,5-dimethyl-2,4-dioxohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium methanolate, which facilitates the formation of the selenazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazolone ring to more reduced forms.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced selenazolone compounds, and substituted selenazolone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- include:
2(5H)-Furanone, 5,5-dimethyl-: A structurally related compound with a furanone ring instead of a selenazolone ring.
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Another related compound with a dioxaborinane ring.
Uniqueness
The uniqueness of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.
Properties
CAS No. |
350578-74-4 |
|---|---|
Molecular Formula |
C12H13NOSe |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)-1,3-selenazol-4-one |
InChI |
InChI=1S/C12H13NOSe/c1-8-4-6-9(7-5-8)10-13-11(14)12(2,3)15-10/h4-7H,1-3H3 |
InChI Key |
LXJCBJUKTRYQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C([Se]2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


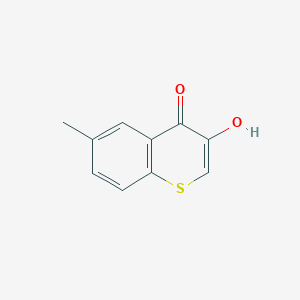
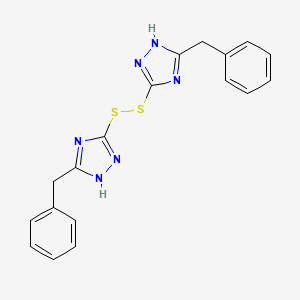

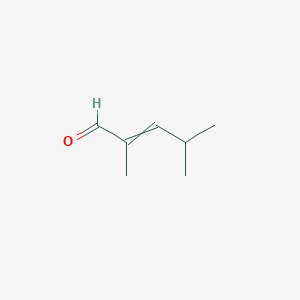
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
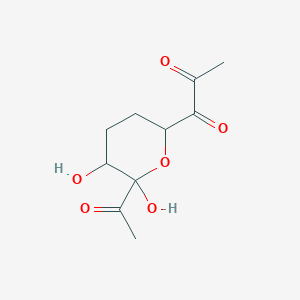
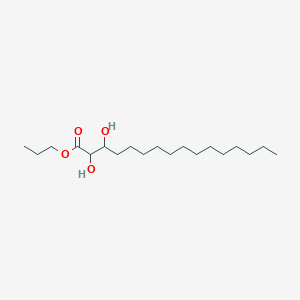
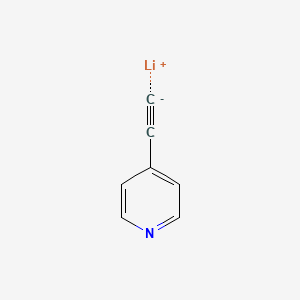
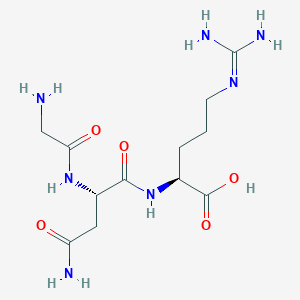
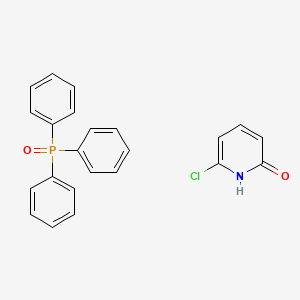
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
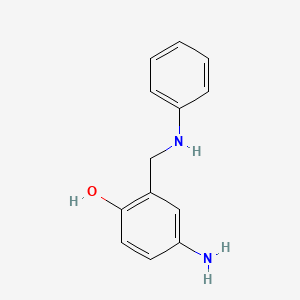
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
